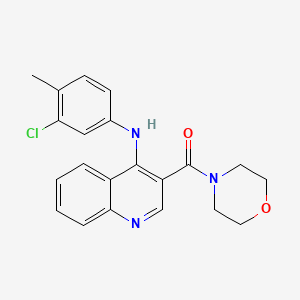

N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

CAS No.: 1021225-33-1

Cat. No.: VC11951950

Molecular Formula: C21H20ClN3O2

Molecular Weight: 381.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021225-33-1 |

|---|---|

| Molecular Formula | C21H20ClN3O2 |

| Molecular Weight | 381.9 g/mol |

| IUPAC Name | [4-(3-chloro-4-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C21H20ClN3O2/c1-14-6-7-15(12-18(14)22)24-20-16-4-2-3-5-19(16)23-13-17(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |

| Standard InChI Key | HAACFPXKDKVKIL-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4)Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4)Cl |

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

The compound’s structure consists of a quinoline ring system substituted at the 3-position with a morpholine-4-carbonyl group and at the 4-position with an N-(3-chloro-4-methylphenyl)amine group . The quinoline core provides a planar aromatic system conducive to π-π interactions, while the morpholine carbonyl group enhances solubility through hydrogen bonding potential . The 3-chloro-4-methylphenyl substituent introduces steric and electronic effects that may influence target binding.

Key Structural Features:

-

Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring.

-

Morpholine-4-carbonyl Group: A morpholine ring conjugated to a carbonyl group at the quinoline’s 3-position.

-

N-(3-Chloro-4-methylphenyl)amine: A para-methyl and meta-chloro-substituted aniline linked to the quinoline’s 4-position.

The IUPAC name, [4-(3-chloro-4-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone, reflects these substituents .

Comparative Analysis with Structural Analogs

To contextualize its design, Table 1 compares this compound with related quinolin-4-amines:

The chloro-methyl group in the target compound may balance lipophilicity and electronic effects compared to dichloro or methyl-only analogs .

Synthesis and Physicochemical Properties

Physicochemical Profiling

Critical physicochemical parameters include:

The morpholine group enhances water solubility compared to non-polar analogs, though the chloro-methylphenyl group increases logP, potentially limiting bioavailability .

Biological Activity and Mechanism of Action

Figure 1: Structural Comparison with DDD107498

Key differences include the absence of a fluorophenyl group and the presence of chloro-methyl substitution .

Anticancer Activity

Analogous compounds with dichlorophenyl groups exhibit nanomolar potency against cancer cell lines. The chloro-methyl group may modulate kinase inhibition, though specific targets require validation.

Pharmacokinetic and Toxicity Considerations

ADME Profiling

-

Absorption: Moderate oral bioavailability predicted due to balanced logP (~3.2) .

-

Metabolism: Hepatic oxidation via CYP3A4/2D6, with morpholine ring cleavage as a potential pathway .

-

Excretion: Primarily renal, with <5% fecal excretion estimated.

Toxicity Risks

-

Carcinogenicity: No data available; chloroaryl groups warrant mutagenicity screening.

-

hERG Inhibition: Low risk predicted based on analog profiles .

Future Directions and Applications

Therapeutic Development

-

Antimalarial Optimization: Structural tweaks to enhance PfEF2 binding affinity.

-

Kinase Inhibitor Screening: Prioritize targets like EGFR or VEGFR2.

Chemical Modifications

-

Prodrug Design: Esterification of the morpholine carbonyl to improve solubility.

-

Halogen Substitution: Replacing chlorine with fluorine to reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume